Alnusdiol

描述

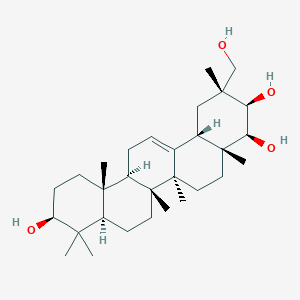

Alnusdiol is a compound isolated from the barks of Alnus japonica .

Synthesis Analysis

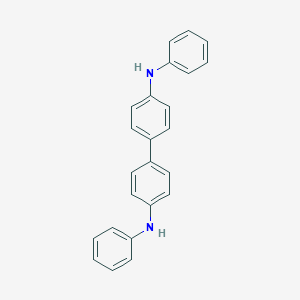

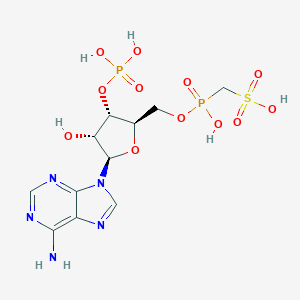

Alnusdiol is a cyclic diarylheptanoid . The cyclic diarylheptanoids alnusonol, alnusdiol, and alnusone always co-occur with the corresponding acyclic derivatives hannokinin, (+)-hannokinol, and platyphyllenone . The absolute configuration of alnusdiol upon the biphenyl axis was determined by X-ray and CD analysis to be S, and two additional chiral centers in the heptane skeleton were determined to be 3S,5S .Molecular Structure Analysis

Alnusdiol is a diarylheptanoid, a natural product with a 1,7-diphenylheptane structural skeleton . The Alnusdiol molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 hydroxyl group(s), 2 aromatic hydroxyl(s), and 2 secondary alcohol(s) .科学研究应用

Anticancer Activity

Diarylheptanoids, natural products with a 1,7-diphenylheptane structural skeleton, are the dominant constituents in the genus Alnus . Their anticancer effect has been brought into focus . Alnusdiol, being a diarylheptanoid, may also exhibit anticancer properties.

Antioxidative Activity

Diarylheptanoids, including Alnusdiol, have drawn attention due to their physiological activities, especially their antioxidative activities .

Traditional Medicine

The plants in the genus Alnus are commonly used as traditional medicines . Alnus hirsuta Turcz., indigenously distributed in Korea, China, Japan, and Russia, has been used in Oriental medicine as a remedy for fever, haemorrhages, burn injuries, diarrhea, and alcoholism .

Functional Food

Alnus japonica, a famous medical herb in China, Japan, and Korea, contains abundant diarylheptanoid derivatives, including Alnusdiol . It is also consumed as a functional food in health drinks .

Anti-inflammatory Properties

Natural withanolides, a class of compounds that Alnusdiol belongs to, are known for their anti-inflammatory properties .

Anti-bacterial Properties

Withanolides, including Alnusdiol, are known for their anti-bacterial properties .

Anti-leishmaniasis Properties

Withanolides, including Alnusdiol, are known for their anti-leishmaniasis properties .

Drug Development

Phytochemicals, including Alnusdiol, are a rich resource for small molecule drug discovery and have provided leads for several approved drugs and those entering clinical trials .

安全和危害

When handling Alnusdiol, avoid dust formation and breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If Alnusdiol comes into contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

作用机制

Target of Action

Alnusdiol is a natural diterpene alcohol compound . It exhibits good scavenging activities against 2, 2-diphenyl-1-picryhydrazyl (DPPH), showing moderate anti-oxidant effects . Therefore, the primary targets of Alnusdiol are likely to be reactive oxygen species (ROS) and free radicals in the body.

Pharmacokinetics

It is known that alnusdiol is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but difficult to dissolve in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.

属性

IUPAC Name |

tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQBDYGHWGZJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563195 | |

| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alnusdiol | |

CAS RN |

56973-51-4 | |

| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)